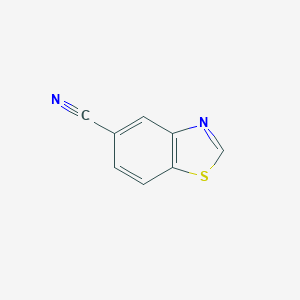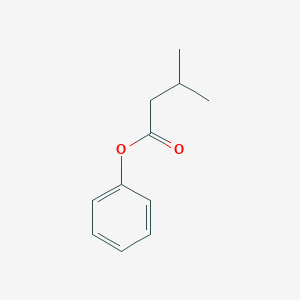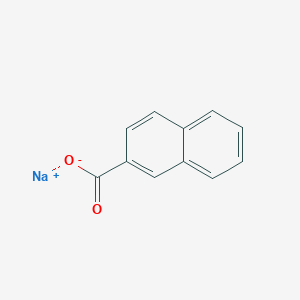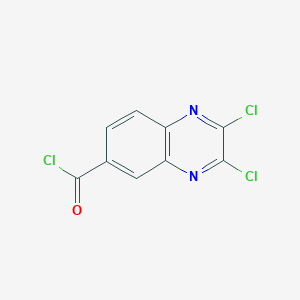![molecular formula C7H16Cl2N2 B096173 8-Methyl-3,8-diazabicyclo[3.2.1]octan-Dihydrochlorid CAS No. 17783-50-5](/img/structure/B96173.png)
8-Methyl-3,8-diazabicyclo[3.2.1]octan-Dihydrochlorid
Übersicht
Beschreibung
The compound 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a derivative of 3,8-diazabicyclo[3.2.1]octane, which is a bicyclic structure containing nitrogen atoms. This compound and its analogs have been the subject of research due to their potential pharmacological properties, including analgesic, anti-inflammatory, antiproliferative, and antiparkinson activities .
Synthesis Analysis
The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane has been improved to a four-step procedure starting from diethyl meso-2,5-dibromoadipoate, achieving a 19% overall yield. The key steps involve the preparation of diethyl cis-1-methylpyrrolidine dicarboxylate and the cyclization to form 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione . Another synthesis approach for a related compound, orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, has been developed as a versatile building block for cocaine analogues, highlighting the compound's utility in combinatorial synthesis .
Molecular Structure Analysis
The molecular structure of 8-Methyl-3,8-diazabicyclo[3.2.1]octane derivatives has been explored in the context of their potential as analgesics. These compounds have been compared structurally and conformationally to the potent natural analgesic epibatidine, with studies indicating that they present a conformation similar to that of epibatidine .
Chemical Reactions Analysis
The chemical reactivity of 3,8-diazabicyclo[3.2.1]octane derivatives has been explored in various contexts. For instance, acylation reactions have been used to synthesize 8-acyl and 3-acyl derivatives with the aim of obtaining compounds with anti-inflammatory properties . Additionally, 1,4-Diazabicyclo[2.2.2]octane, a related compound, has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, demonstrating the versatility of diazabicyclooctane structures in synthetic chemistry .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride are not detailed in the provided papers, the research indicates that derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated for their pharmacological properties. These studies suggest that the physical and chemical properties of these compounds are conducive to biological activity, as evidenced by their analgesic, anti-inflammatory, and antiproliferative effects .
Wissenschaftliche Forschungsanwendungen
Synthese von Tropan-Alkaloiden
Das 8-Azabicyclo[3.2.1]octan-Gerüst, das ein zentraler Bestandteil der Struktur von 8-Methyl-3,8-diazabicyclo[3.2.1]octan-Dihydrochlorid ist, bildet auch den Kern der Familie der Tropan-Alkaloide . Diese Alkaloide zeigen eine breite Palette interessanter biologischer Aktivitäten . Die Forschung, die sich auf die stereoselektive Herstellung dieser Grundstruktur konzentriert, hat weltweit das Interesse vieler Forschungsgruppen geweckt .
Nematizide Wirkung
Verbindungen, die von this compound abgeleitet sind, haben eine vielversprechende Nematizide Wirkung gezeigt . Zum Beispiel zeigte 3-(tert-Butylimino)-5-chlor-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-on eine gute Letalitätsrate (75 %) gegen Kiefern-Nematoden B. xylophilus . Eine andere Verbindung, 3-[(4-Methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-on, zeigte Hemmwirkung gegen Wurzelknoten-Nematoden M. incognita .
Einfluss auf Neurotransmitter
Serotonin (5-Hydroxytryptamin, 5-HT) ist ein wichtiger Monoamin-Neurotransmitter, der sowohl bei Wirbeltieren als auch bei Wirbellosen weit verbreitet ist . Es findet sich im zentralen Nerven-, Verdauungs- und Fortpflanzungssystem von Nematoden und beeinflusst verschiedene biologische Verhaltensweisen wie Fressen, Bewegung und Fortpflanzung . Verbindungen, die von this compound abgeleitet sind, die klassische Liganden des Säugetier-5-HT-Rezeptors sind, zeigen eine gewisse Nematizide Wirkung .
Safety and Hazards
Zukünftige Richtungen
As for future directions, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers . This suggests that 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride could potentially be used in the synthesis of new tropane alkaloids with interesting biological activities.
Wirkmechanismus
Target of Action
The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZIHVKLRKGFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622590 | |
| Record name | 8-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17783-50-5 | |
| Record name | 8-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)



![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)



